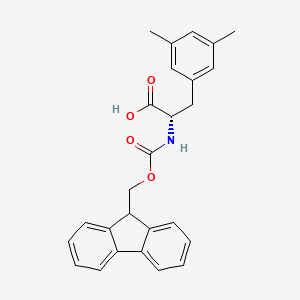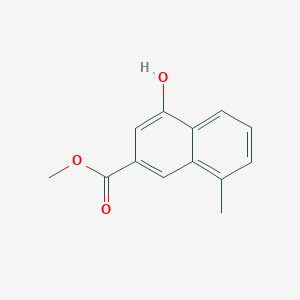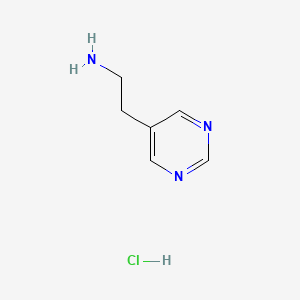
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate, also known as 4-Fluorobenzyl-3-methylpyrazole-5-carboxylate, is a chemical compound with a variety of uses. It is a white crystalline solid that is soluble in methanol, ethanol, and water. It has a melting point of around 180°C and a boiling point of around 314°C. This compound has been used for a variety of applications, including as a pharmaceutical intermediate, as a catalyst, and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of new compounds, and as a pharmaceutical intermediate. It has also been used as a ligand in the synthesis of coordination complexes and as a reagent in the synthesis of heterocyclic compounds.
Mécanisme D'action
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a ligand that binds to metal ions to form coordination complexes. These complexes are then used in a variety of reactions, such as catalyzing organic reactions and forming heterocyclic compounds. The compound also acts as a reagent in organic synthesis, allowing for the formation of new compounds.
Biochemical and Physiological Effects
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is not known to have any significant biochemical or physiological effects. The compound is not known to be toxic or to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a useful reagent in organic synthesis and can be used in a variety of laboratory experiments. The compound is relatively inexpensive and easy to obtain. It is also soluble in a variety of organic solvents, making it easy to work with. However, the compound has a relatively low boiling point, so it should be handled with care to avoid losses due to evaporation.
Orientations Futures
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has potential for use in a variety of applications, including as a pharmaceutical intermediate, as a catalyst, and as a reagent in organic synthesis. Further research is needed to explore the potential of this compound in these areas. Additionally, research is needed to explore the potential of this compound as a ligand in the synthesis of coordination complexes and as a reagent in the synthesis of heterocyclic compounds. Finally, further research is needed to explore the potential of this compound as an additive or catalyst in industrial processes.
Méthodes De Synthèse
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate can be synthesized by reacting 4-fluorobenzaldehyde with methylhydrazine in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of around 80°C. The resulting product is a white solid which can be purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
methyl 2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-7-12(13(17)18-2)16(15-9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHBSWORYQPQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorobenzyl)-3-methyl-1h-pyrazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)











